(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a butyramide backbone with an amino group, a dimethyl group, and a 3-methyl-benzyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and 3-methylbenzylamine.
Coupling Reaction: The amino acid is first protected using a suitable protecting group, followed by coupling with 3-methylbenzylamine under conditions that promote amide bond formation. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting group is then removed under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It can be employed in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-methylbutanoic acid: A precursor in the synthesis of (S)-2-Amino-3,N-dimethyl-N-(3-methyl-benzyl)-butyramide.
3-Methylbenzylamine: Another precursor used in the synthesis.
N-Benzylbutyramide: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-6-11(3)8-12/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPFZESDIHDHOY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.